molecular formula C8H9Cl3NO3PS B15351317 O-Desethyl-O-methyl Chlorpyrifos

O-Desethyl-O-methyl Chlorpyrifos

Cat. No.: B15351317
M. Wt: 336.6 g/mol
InChI Key: JVPFGGFTJGNSEM-UHFFFAOYSA-N
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Description

O-Desethyl-O-methyl Chlorpyrifos is a derivative of Chlorpyrifos, a widely used organophosphate pesticide. This compound is known for its role in pest control, particularly in agricultural settings. It functions by inhibiting the enzyme acetylcholinesterase, which is essential for the proper functioning of the nervous system in insects.

Preparation Methods

Synthetic Routes and Reaction Conditions: O-Desethyl-O-methyl Chlorpyrifos can be synthesized through the demethylation of Chlorpyrifos. This process typically involves the use of strong bases or nucleophiles to remove the methyl group from the Chlorpyrifos molecule.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactions under controlled conditions. The process requires precise temperature and pressure control to ensure the efficient conversion of Chlorpyrifos to its derivative.

Chemical Reactions Analysis

Types of Reactions: O-Desethyl-O-methyl Chlorpyrifos undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Nucleophiles like hydroxide ions or alkoxides are typically employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various chlorinated and oxygenated derivatives, which can have different biological activities and applications.

Scientific Research Applications

O-Desethyl-O-methyl Chlorpyrifos has several scientific research applications:

  • Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying organophosphate chemistry.

  • Biology: Researchers use it to investigate the effects of organophosphate pesticides on biological systems, including their impact on enzyme activity and nervous system function.

  • Medicine: It serves as a tool in toxicology studies to understand the mechanisms of pesticide poisoning and to develop antidotes.

  • Industry: The compound is utilized in the development of new pesticides and in the assessment of environmental contamination by organophosphate compounds.

Mechanism of Action

O-Desethyl-O-methyl Chlorpyrifos exerts its effects by inhibiting acetylcholinesterase, leading to the accumulation of acetylcholine in the synaptic cleft. This causes continuous stimulation of the nervous system, resulting in paralysis and death of the insect. The molecular targets include the enzyme acetylcholinesterase and the nervous system pathways involved in signal transmission.

Comparison with Similar Compounds

  • Diazinon

  • Malathion

  • Parathion

  • Chlorpyrifos

Properties

Molecular Formula

C8H9Cl3NO3PS

Molecular Weight

336.6 g/mol

IUPAC Name

ethoxy-methoxy-sulfanylidene-(3,5,6-trichloropyridin-2-yl)oxy-λ5-phosphane

InChI

InChI=1S/C8H9Cl3NO3PS/c1-3-14-16(17,13-2)15-8-6(10)4-5(9)7(11)12-8/h4H,3H2,1-2H3

InChI Key

JVPFGGFTJGNSEM-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(OC)OC1=NC(=C(C=C1Cl)Cl)Cl

Origin of Product

United States

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